Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite
Overview
Description
Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite: is a chemical compound with the molecular formula C27H51N3O6P3 . It is commonly used as a stabilizer and polymerization inhibitor for polymer materials. Its primary function is to inhibit the oxidation and decomposition reactions of polymers during processing, storage, and use, thereby extending the service life of the polymer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite involves a two-step process:
Reaction of 1-hydroxy-2,2,6,6-tetramethylpiperidine with trichlorophosphine: This reaction yields an intermediate compound.
Condensation Reaction: The intermediate compound undergoes a condensation reaction to produce the final product.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite can undergo oxidation reactions, which are crucial for its function as a stabilizer.
Substitution: This compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Strong nucleophiles like sodium hydride or lithium diisopropylamide are typically employed.
Major Products Formed:
Oxidation: The major products are typically oxidized derivatives of the original compound.
Substitution: The products depend on the nature of the nucleophile used in the reaction.
Scientific Research Applications
Chemistry
- Used as a stabilizer in polymer chemistry to prevent degradation of polymers during processing and storage .
Biology
- Investigated for its potential use in biological systems due to its ability to inhibit oxidative reactions .
Medicine
- Research is ongoing to explore its potential applications in drug delivery systems and as a protective agent against oxidative stress .
Industry
Mechanism of Action
The primary mechanism by which Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite exerts its effects is through the inhibition of oxidative reactions. It acts as a radical scavenger, neutralizing free radicals that can cause the degradation of polymers. This action helps in extending the service life of polymer materials by preventing oxidative damage .
Comparison with Similar Compounds
Tris(2,4-di-tert-butylphenyl) phosphite: Another stabilizer used in polymer chemistry.
Tris(nonylphenyl) phosphite: Known for its antioxidant properties in polymer applications.
Uniqueness:
Properties
IUPAC Name |
tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H54N3O6P/c1-22(2)13-19(14-23(3,4)28(22)31)34-37(35-20-15-24(5,6)29(32)25(7,8)16-20)36-21-17-26(9,10)30(33)27(11,12)18-21/h19-21,31-33H,13-18H2,1-12H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGSYBIYACWXFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)OP(OC2CC(N(C(C2)(C)C)O)(C)C)OC3CC(N(C(C3)(C)C)O)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54N3O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80330392 | |
Record name | tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80330392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2122-49-8 | |
Record name | NSC251799 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251799 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80330392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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